molecular formula C24H24Cl2N2O3S B4655594 2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide

2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B4655594
M. Wt: 491.4 g/mol
InChI Key: OPHCWSCVCOHYOW-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups and a sulfonylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzyl chloride with chlorosulfonic acid to form 4-chlorobenzylsulfonyl chloride.

    Amidation reaction: The sulfonyl chloride intermediate is then reacted with 2-ethyl-6-methylaniline in the presence of a base such as triethylamine to form the sulfonylamino derivative.

    Acetylation: Finally, the sulfonylamino derivative is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline derivatives: These compounds share structural similarities with the chlorinated phenyl groups.

    Sulfonylamino derivatives: Compounds with sulfonylamino linkages exhibit similar chemical reactivity and potential biological activity.

Uniqueness

2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide is unique due to the combination of its chlorinated phenyl groups and sulfonylamino linkage, which confer specific chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N2O3S/c1-3-19-6-4-5-17(2)24(19)27-23(29)16-28(15-18-7-9-20(25)10-8-18)32(30,31)22-13-11-21(26)12-14-22/h4-14H,3,15-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHCWSCVCOHYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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